molecular formula C23H38O2 B12288863 (3beta,5alpha,6beta,20S)-6-Methoxy-3,5-cyclopregnane-20-methanol

(3beta,5alpha,6beta,20S)-6-Methoxy-3,5-cyclopregnane-20-methanol

Cat. No.: B12288863
M. Wt: 346.5 g/mol
InChI Key: FHAMDNXTPYSJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5alpha,6beta,20S)-6-Methoxy-3,5-cyclopregnane-20-methanol involves multiple steps, starting from a suitable steroid precursor. The process typically includes the following steps:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Methoxylation: Introduction of a methoxy group at the 6-position.

    Cyclization: Formation of the cyclopregnane structure through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as described above, with optimization for large-scale production. The process would involve stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha,6beta,20S)-6-Methoxy-3,5-cyclopregnane-20-methanol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

(3beta,5alpha,6beta,20S)-6-Methoxy-3,5-cyclopregnane-20-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3beta,5alpha,6beta,20S)-6-Methoxy-3,5-cyclopregnane-20-methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and neuroprotection . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3beta,5alpha,6beta,20S)-6-Methoxy-3,5-cyclopregnane-20-methanol is unique due to its specific structural features, such as the methoxy group at the 6-position and the cyclopregnane backbone. These features contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-14(13-24)17-5-6-18-16-11-20(25-4)23-12-15(23)7-10-22(23,3)19(16)8-9-21(17,18)2/h14-20,24H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAMDNXTPYSJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.